molecular formula C8H8Cl3N B6168635 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride CAS No. 15997-91-8

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride

Cat. No. B6168635
CAS RN: 15997-91-8
M. Wt: 224.5
InChI Key:
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Description

5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride (5,6-DCIH-HCl) is a synthetic organic compound that has a wide range of applications in scientific research. It is a derivative of isoindole, an aromatic heterocyclic organic compound, and has a molecular formula of C₈H₇Cl₂N. 5,6-DCIH-HCl has been used for a variety of purposes, including as a reagent in organic synthesis, a chromogenic substrate for enzymes, and a ligand for the binding of proteins.

Scientific Research Applications

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a chromogenic substrate for enzymes, and a ligand for the binding of proteins. In organic synthesis, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride can be used as a protecting group for amines, such as in the synthesis of peptides. In enzyme research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride can be used as a chromogenic substrate for the detection of enzymes, such as alkaline phosphatase. In protein research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride can be used as a ligand to facilitate the binding of proteins to other molecules, such as DNA.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is dependent on its application. In organic synthesis, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride acts as a protecting group for amines, preventing them from undergoing further reaction. In enzyme research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride acts as a chromogenic substrate, which is converted into a colored product by the enzyme, allowing for the detection of the enzyme. In protein research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride acts as a ligand, binding to the target protein and allowing for the binding of other molecules, such as DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride are largely unknown, as it is not a drug and is not intended for human consumption. However, it has been used as a reagent in organic synthesis, a chromogenic substrate for enzymes, and a ligand for the binding of proteins, and it is likely that it has some biochemical and physiological effects in these applications.

Advantages and Limitations for Lab Experiments

The main advantages of using 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride in lab experiments are its relative stability and ease of use. It is stable under a wide range of conditions and can be used in a variety of reactions. The main limitation of using 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is its potential toxicity, as it is a synthetic compound and its effects on humans are not well-studied.

Future Directions

The potential applications of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride are vast and could be explored further in the future. For example, further research could be done to explore its potential use in drug design, as a reagent for organic synthesis, and as a ligand for the binding of proteins. Additionally, further research could be done to explore the biochemical and physiological effects of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride, as well as its potential toxicity.

Synthesis Methods

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride can be synthesized through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a Heck reaction. The Grignard reaction involves the reaction of an alkyl halide and magnesium metal, while the Wittig reaction involves the reaction of an aldehyde or ketone with an alkyl halide and a phosphonium salt. The Heck reaction involves the reaction of an alkyl halide with an olefin in the presence of a palladium catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves the reaction of 2,3-pyridinedicarboxylic acid with thionyl chloride to form 2,3-dichloropyridine-5-carbonyl chloride. This intermediate is then reacted with 1,2-diaminobenzene to form the target compound.", "Starting Materials": [ "2,3-pyridinedicarboxylic acid", "thionyl chloride", "1,2-diaminobenzene" ], "Reaction": [ "Step 1: 2,3-pyridinedicarboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 2,3-dichloropyridine-5-carbonyl chloride.", "Step 2: 2,3-dichloropyridine-5-carbonyl chloride is then reacted with 1,2-diaminobenzene in the presence of a base such as triethylamine to form 5,6-dichloro-2,3-dihydro-1H-isoindole.", "Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 5,6-dichloro-2,3-dihydro-1H-isoindole." ] }

CAS RN

15997-91-8

Product Name

5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5

Purity

95

Origin of Product

United States

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